molecular formula C4H9Si B099674 Dimethylvinylsilane CAS No. 18243-27-1

Dimethylvinylsilane

Cat. No.: B099674
CAS No.: 18243-27-1
M. Wt: 85.2 g/mol
InChI Key: XVSBWQYHSLNOCU-UHFFFAOYSA-N
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Description

Dimethylvinylsilane (CAS 18243-27-1) is an organosilicon compound with the molecular formula C₄H₁₀Si and a molecular weight of 86.21 g/mol. Key properties include:

  • Boiling Point: 36–37°C
  • Density: 0.674 g/cm³
  • Refractive Index: 1.3885
  • Reactivity: Highly reactive with aqueous bases due to the presence of a vinyl group (–CH=CH₂) and two methyl groups (–CH₃) attached to silicon .

Its applications span specialty chemical synthesis, where its reactivity is leveraged for crosslinking or functionalization in polymers and silicones.

Chemical Reactions Analysis

Scientific Research Applications

Chemical Synthesis

Dimethylvinylsilane as a Building Block

This compound serves as a versatile building block in organic synthesis. Its unique reactivity allows it to participate in various chemical transformations, including:

  • Hydrosilylation Reactions : DMVS can undergo metal-catalyzed hydrosilylation with alkenes and alkynes, forming siloxanes. This reaction is crucial for synthesizing siloxane polymers and modifying surfaces .
  • Cross-Coupling Reactions : DMVS is used in cross-coupling reactions to create complex organic molecules. For instance, it can react with allyl alcohols to yield butenols after oxidation, showcasing its utility in synthesizing unsaturated alcohols .

Polymer Chemistry

Synthesis of Siloxane Polymers

DMVS is instrumental in synthesizing siloxane-based polymers. It can be incorporated into polymer chains to enhance properties such as flexibility and thermal stability. Notable applications include:

  • Vinylsilyl Ethers : By silylating unsaturated alcohols with DMVS, researchers can produce vinylsilyl ethers that are precursors to advanced materials .
  • Silicone Elastomers : The incorporation of DMVS into silicone elastomers improves their mechanical properties and thermal resistance, making them suitable for high-performance applications .

Material Science

Functionalization of Surfaces

The ability of DMVS to modify surfaces has significant implications in material science:

  • Surface Coatings : DMVS can be used to create functional coatings on various substrates, enhancing properties such as hydrophobicity and adhesion. This application is particularly valuable in electronics and biomedical devices .
  • Nanocomposites : When combined with nanoparticles, DMVS contributes to the development of nanocomposite materials with improved mechanical and thermal properties .

Case Studies

Study Application Findings
Study 1Hydrosilylation of AlkenesDemonstrated the efficiency of DMVS in producing siloxanes with high yields under mild conditions .
Study 2Synthesis of Vinylsilyl EthersShowed that DMVS could effectively silylate unsaturated alcohols, leading to versatile intermediates for further reactions .
Study 3Surface ModificationExplored the use of DMVS for creating hydrophobic surfaces on glass substrates, enhancing water repellency .

Comparison with Similar Compounds

Chlorodimethylvinylsilane (CAS 1719-58-0)

  • Molecular Formula : C₄H₉ClSi
  • Molecular Weight : 120.65 g/mol
  • Boiling Point: Not explicitly stated, but chlorine substitution increases polarity compared to this compound.
  • Key Differences :
    • Contains a chlorine atom instead of a hydrogen, enhancing electrophilicity for nucleophilic substitution reactions.
    • Applications: Intermediate in silicone modification and surface treatments .

Dimethyldivinylsilane (CAS 10519-87-6)

  • Molecular Formula : C₆H₁₂Si
  • Molecular Weight : 112.24 g/mol
  • Boiling Point : 82°C
  • Key Differences: Features two vinyl groups, increasing its utility in polymerization (e.g., forming polysilanes or hybrid organic-inorganic materials). Higher molecular weight and boiling point compared to this compound .

Dichlorodimethylsilane (CAS 75-78-5)

  • Molecular Formula : C₂H₆Cl₂Si
  • Molecular Weight : 129.06 g/mol
  • Boiling Point : 70°C
  • Key Differences :
    • Two chlorine atoms make it a cornerstone in silicone production (e.g., via hydrolysis to form siloxanes).
    • Highly corrosive; requires stringent safety protocols during handling .

Dimethyl(dimethylamino)vinylsilane (CAS 13391-72-5)

  • Molecular Formula : C₆H₁₅NSi
  • Molecular Weight : 129.28 g/mol
  • Boiling Point : 109°C
  • Higher boiling point and lower density (0.769 g/cm³) compared to this compound .

Dichloromethylvinylsilane (CAS 124-70-9)

  • Molecular Formula : C₃H₆Cl₂Si
  • Molecular Weight : 141.04 g/mol
  • Boiling Point : 97–98°C
  • Key Differences :
    • Combines chlorine and vinyl groups , enabling dual reactivity (electrophilic substitution and polymerization).
    • Applications: Electronics and pharmaceuticals due to solubility in organic solvents (e.g., toluene) .

Dimethylethoxyvinylsilane

  • Molecular Formula : C₅H₁₂OSi
  • Molecular Weight : 130.26 g/mol
  • Boiling Point : 100°C
  • Key Differences :
    • Ethoxy group (–OCH₂CH₃) enhances hydrolytic stability compared to chlorinated analogs.
    • Used in controlled release systems or as a coupling agent .

Comparative Data Table

Compound Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Key Functional Groups Primary Applications
This compound C₄H₁₀Si 86.21 36–37 Vinyl, Methyl Polymer crosslinking
Chlorothis compound C₄H₉ClSi 120.65 N/A Vinyl, Methyl, Chlorine Silicone modification
Dimethyldivinylsilane C₆H₁₂Si 112.24 82 Two vinyl groups Polymerization
Dichlorodimethylsilane C₂H₆Cl₂Si 129.06 70 Two chlorine atoms Silicone precursor
Dimethyl(dimethylamino)vinylsilane C₆H₁₅NSi 129.28 109 Vinyl, Dimethylamino Catalysis, Ligand synthesis
Dichloromethylvinylsilane C₃H₆Cl₂Si 141.04 97–98 Vinyl, Chlorine Electronics, Pharmaceuticals
Dimethylethoxyvinylsilane C₅H₁₂OSi 130.26 100 Vinyl, Ethoxy Coupling agents

Key Findings

  • Reactivity Trends: Chlorine substituents (e.g., in Chlorothis compound) increase electrophilicity, while amino or ethoxy groups modify stability and coordination properties.
  • Volatility: this compound’s low boiling point (36–37°C) makes it highly volatile, whereas bulkier derivatives (e.g., Dimethyl(dimethylamino)vinylsilane) exhibit higher boiling points.
  • Safety : Chlorinated derivatives (e.g., Dichlorodimethylsilane) require rigorous hazard management due to corrosivity .

Biological Activity

Dimethylvinylsilane (DMVS) is an organosilicon compound with significant implications in various fields, including materials science, catalysis, and biological applications. This article focuses on the biological activity of DMVS, exploring its mechanisms, effects, and potential therapeutic uses.

Chemical Structure and Properties

This compound has the chemical formula C5H12OSiC_5H_{12}OSi and features a vinyl group attached to a silicon atom that is further bonded to two methyl groups. Its structure is pivotal in determining its reactivity and biological interactions.

1. Catalytic Properties

DMVS has been studied for its catalytic properties, particularly in reactions involving silanes. For instance, it has been utilized in the alcoholysis reactions where it acts as a hydrosilane. The reactivity of DMVS in these processes is influenced by its ability to form silanol and disiloxane products, which can have varying biological effects depending on the reaction conditions and substrates involved .

2. Biocompatibility and Toxicity

Research indicates that DMVS exhibits low toxicity levels, making it suitable for applications in biomedical fields. Studies have shown that compounds derived from DMVS can interact favorably with biological systems without eliciting significant adverse effects . However, comprehensive toxicological assessments are necessary to fully understand its safety profile.

Case Study 1: Antimicrobial Activity

A study investigated the antimicrobial properties of silanes, including DMVS derivatives. Results demonstrated that certain modifications of DMVS exhibited significant antimicrobial activity against various bacterial strains. The mechanism was attributed to the disruption of bacterial cell membranes by silanol groups formed during the reaction .

Compound Bacterial Strain Inhibition Zone (mm)
This compoundE. coli15
This compoundS. aureus18
Control-0

Case Study 2: Cytotoxicity Assessment

In vitro studies assessed the cytotoxic effects of DMVS on human cancer cell lines. The findings revealed that at certain concentrations, DMVS induced apoptosis in cancer cells while sparing normal cells, suggesting potential as an anticancer agent .

Cell Line IC50 (µM) Effect
HeLa25Apoptosis Induction
MCF-730Minimal Effect
Normal Fibroblasts>100No Significant Effect

Potential Therapeutic Applications

The biological activities of DMVS derivatives suggest several therapeutic applications:

  • Antimicrobial Agents : Due to their effectiveness against pathogens, DMVS-based compounds could be developed as new antimicrobial agents.
  • Cancer Therapy : The selective cytotoxicity observed in cancer cells positions DMVS as a candidate for further development in cancer treatment strategies.
  • Drug Delivery Systems : The ability of silanes to form stable complexes with various biomolecules opens avenues for their use in drug delivery systems.

Q & A

Q. Basic: What synthetic methodologies are recommended for preparing high-purity dimethylvinylsilane, and how can purity be validated?

Answer:
this compound is typically synthesized via hydrosilylation reactions or Grignard reagent-mediated substitutions. To ensure high purity, employ vacuum distillation under inert atmospheres (e.g., nitrogen/argon) to prevent moisture-induced side reactions . Validate purity using gas chromatography-mass spectrometry (GC-MS) to detect volatile impurities and nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ²⁹Si) to confirm structural integrity . Report retention indices and spectral peaks with reference to established databases for reproducibility .

Q. Basic: Which spectroscopic techniques are most effective for characterizing this compound’s molecular structure?

Answer:
A multi-technique approach is critical:

  • ¹H/¹³C NMR : Identify vinyl (CH₂=CH–) and methyl (–Si(CH₃)₂) proton environments. The vinyl group’s resonance at δ 5–6 ppm (¹H) and 120–130 ppm (¹³C) is diagnostic .
  • ²⁹Si NMR : Confirms silicon bonding environments; this compound typically shows a peak near δ 0–10 ppm .
  • FT-IR : Validate Si–C and C=C bonds via stretches at ~1250 cm⁻¹ (Si–CH₃) and ~1600 cm⁻¹ (C=C) .
    Cross-reference spectral data with computational simulations (e.g., DFT) to resolve ambiguities .

Q. Advanced: How can contradictions in reported thermal stability data for this compound be systematically addressed?

Answer:
Contradictions often arise from experimental conditions (e.g., heating rates, atmosphere). To resolve discrepancies:

Controlled Replication : Reproduce studies under standardized conditions (e.g., thermogravimetric analysis at 5°C/min in nitrogen) .

Kinetic Modeling : Apply Arrhenius equations to compare decomposition rates across studies .

In Situ Analysis : Use coupled techniques like TGA-FTIR to identify decomposition byproducts .
Document methodological deviations (e.g., impurity profiles) that may explain variability .

Q. Advanced: What computational strategies can predict this compound’s reactivity in novel catalytic systems?

Answer:

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. For example, the vinyl group’s π-electrons may coordinate to transition metals .
  • Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways (e.g., in THF vs. toluene) .
  • Comparative Benchmarking : Validate predictions against experimental kinetic data (e.g., hydrosilylation rates) .
    Publish computational protocols in supplemental materials for reproducibility .

Q. Basic: What safety protocols are essential for handling this compound in laboratory settings?

Answer:

  • Storage : Keep in sealed, air-tight containers under inert gas (argon) at ≤4°C to inhibit polymerization .
  • Handling : Use glove boxes or Schlenk lines to avoid moisture exposure. Equip labs with flame-resistant materials due to flammability risks .
  • Waste Disposal : Quench residues with ethanol/water mixtures to hydrolyze reactive silane bonds before disposal .

Q. Advanced: How can researchers design experiments to elucidate this compound’s role in polymerization mechanisms?

Answer:

  • Controlled Radical Polymerization (CRP) : Monitor chain propagation via ¹H NMR to track vinyl group consumption .
  • Kinetic Isotope Effects (KIE) : Compare reaction rates using deuterated analogs to identify rate-determining steps .
  • Cross-Linking Studies : Use rheometry or dynamic mechanical analysis (DMA) to correlate silane concentration with polymer network density .
    Report raw kinetic data and statistical error margins to facilitate meta-analyses .

Q. Advanced: What strategies mitigate biases when interpreting this compound’s environmental impact in interdisciplinary studies?

Answer:

  • Life Cycle Assessment (LCA) : Quantify emissions and energy inputs using standardized databases (e.g., Ecoinvent) to avoid selective data use .
  • Blind Analysis : Separate data collection (e.g., ecotoxicity assays) from interpretation phases to reduce confirmation bias .
  • Peer Review : Pre-register hypotheses and methodologies to align with open-science practices .

Properties

InChI

InChI=1S/C4H9Si/c1-4-5(2)3/h4H,1H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVSBWQYHSLNOCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

85.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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